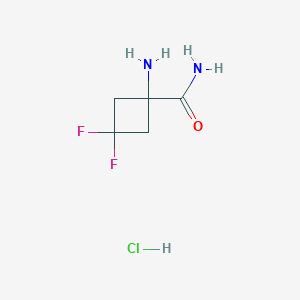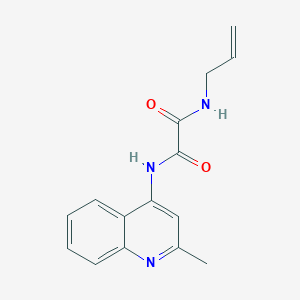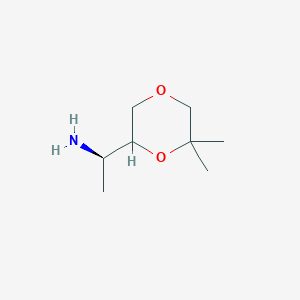
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide” is a chemical compound with the molecular formula C21H26FN3O . It has an average mass of 355.449 Da and a monoisotopic mass of 355.205994 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a piperazine ring, a sulfonyl group, and a fluorophenyl group . The exact arrangement of these groups in the molecule would be determined by the specifics of the synthesis process.Mécanisme D'action
Target of Action
The primary target of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound interacts with ENTs, inhibiting their function . It has been shown to be more selective to ENT2 than to ENT1 . This interaction results in a reduction of the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is an irreversible and non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the transport of nucleosides, which are essential for the salvage pathways for the biosynthesis of nucleotides . This can have downstream effects on various biochemical processes that rely on nucleotide synthesis, including DNA replication and repair, RNA transcription, and ATP production.
Result of Action
The result of the compound’s action is the inhibition of ENTs, leading to a decrease in nucleoside transport. This can affect various cellular processes that rely on nucleotide synthesis . The specific molecular and cellular effects would depend on the cell type and the extent of ENT inhibition.
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, the pH level can affect the activity of ENTs . .
Propriétés
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26FN3O3S/c1-2-3-8-17(22)19-9-14-25(23,24)21-12-10-20(11-13-21)16-7-5-4-6-15(16)18/h4-7H,2-3,8-14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGJXFYEWFNDBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Fluoro-3-[[1-(morpholine-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2903348.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone](/img/structure/B2903349.png)


![3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-(benzo[d]thiazol-2-yl)phenyl)propanamide](/img/structure/B2903352.png)
![3-(2-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2903355.png)

![1-(Diaminomethylidene)-2-[2-(2-methylphenyl)ethyl]guanidine;dihydrochloride](/img/structure/B2903360.png)
![1-Benzyl-3'-(4-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2903361.png)

![N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2903363.png)

